REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH2:25]([C:26]([CH3:27])=[O:28])[CH3:29].[Cl:14][CH2:15][CH:16]1[CH2:17][O:18]1.[K+:23].[K+:24].[OH:1][c:2]1[c:3]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1>>[O:1]([c:2]1[c:3]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1)[CH2:15][CH:16]1[CH2:17][O:18]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(O)c(C(C)(C)C)c1
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Name
|
|
Type
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product
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Smiles
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COc1ccc(OCC2CO2)c(C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |